molecular formula C13H11FN2 B11719432 (2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine

(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine

Cat. No.: B11719432
M. Wt: 214.24 g/mol
InChI Key: LKLSTRGXLYAWKJ-LBPRGKRZSA-N
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Description

(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a fluorine atom at the 8th position and a phenyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, such as azides or halides.

Scientific Research Applications

(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.

    Imidazole: A five-membered ring containing two nitrogen atoms.

    Fluorobenzene: A benzene ring with a fluorine substituent.

Uniqueness

(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine is unique due to its fused ring system, which combines the properties of both imidazole and pyridine, along with the presence of a fluorine atom and a phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .

Properties

Molecular Formula

C13H11FN2

Molecular Weight

214.24 g/mol

IUPAC Name

(2R)-8-fluoro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H11FN2/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-8,12H,9H2/t12-/m0/s1

InChI Key

LKLSTRGXLYAWKJ-LBPRGKRZSA-N

Isomeric SMILES

C1[C@H](N=C2N1C=CC=C2F)C3=CC=CC=C3

Canonical SMILES

C1C(N=C2N1C=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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